6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile
CAS No.: 1227582-14-0
VCID: VC2766646
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group, a trifluoromethyl group, and a nitrile group attached to a pyridine ring. Its molecular formula is C8H6F3N3, and it has a molecular weight of approximately 201.15 g/mol. This compound belongs to the class of pyridine derivatives, which are heterocyclic aromatic compounds containing nitrogen atoms. Synthesis of 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrileThe synthesis of 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile typically involves several key steps, including the optimization of reaction conditions such as temperature, solvent choice, and base concentration. These optimizations are crucial for maximizing yield and purity. In industrial settings, automated systems may be employed for large-scale production to ensure consistency. Applications in Research and IndustryThis compound has garnered interest in various fields due to its potential applications in chemical synthesis and biological research. Its versatility makes it a valuable asset in both academic research and industrial applications, contributing to advancements in synthetic methodologies and biological studies. Research Findings and Future Directions |
---|---|
CAS No. | 1227582-14-0 |
Product Name | 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile |
Molecular Formula | C8H6F3N3 |
Molecular Weight | 201.15 g/mol |
IUPAC Name | 2-[6-amino-2-(trifluoromethyl)pyridin-3-yl]acetonitrile |
Standard InChI | InChI=1S/C8H6F3N3/c9-8(10,11)7-5(3-4-12)1-2-6(13)14-7/h1-2H,3H2,(H2,13,14) |
Standard InChIKey | ZRVIJIGCIBJBJI-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1CC#N)C(F)(F)F)N |
Canonical SMILES | C1=CC(=NC(=C1CC#N)C(F)(F)F)N |
PubChem Compound | 118704000 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume